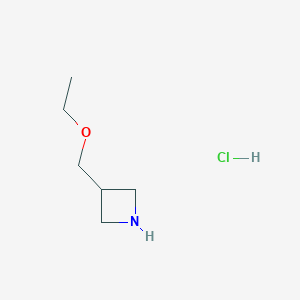

3-(Ethoxymethyl)azetidine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Ethoxymethyl)azetidine; hydrochloride is a compound of interest in organic chemistry due to its structural uniqueness and potential applications in various chemical syntheses.

Synthesis Analysis

- Rhodium-catalyzed synthesis of 3-substituted-3-hydroxy-beta-lactams, closely related to azetidines, shows the creation of compounds with two new adjacent stereogenic centers in a single step. This method demonstrates the potential for synthesizing related azetidine compounds (Alcaide et al., 2009).

Molecular Structure Analysis

- The stereochemistry of synthesized azetidine-related compounds has been confirmed through single crystal X-ray diffraction, which is vital for understanding the molecular structure of such compounds (Alcaide et al., 2009).

Chemical Reactions and Properties

- Azetidines, such as 3-(Ethoxymethyl)azetidine; hydrochloride, undergo various chemical reactions, including transformations into different functional groups and structures. For example, the reaction of N-(ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines with DBU leads to the formation of haloalkenes, demonstrating the reactivity of azetidine derivatives (Marchand & Devasagayaraj, 1997).

Wissenschaftliche Forschungsanwendungen

Halogen Dance Reactions:

- A study discusses the reactions of N-(ethoxycarbonyl)-3-(bromomethyl)-3-chloroazetidine with DBU, resulting in the formation of two haloalkenes. This research could be relevant for understanding the chemical behavior of similar azetidine derivatives (Marchand & Devasagayaraj, 1997).

Synthesis of Dichloroazetidines:

- The synthesis of 3,3-dichloroazetidines, a class of azetidines, is described in another study. This synthesis method might provide insights into similar processes for 3-(Ethoxymethyl)azetidine derivatives (Aelterman, de Kimpe, & Declercq, 1998).

Synthesis of Hydroxy-beta-lactams:

- Research on the rhodium-catalyzed synthesis of 3-hydroxy-beta-lactams using azetidine-2,3-diones could be relevant to understand the chemical properties and potential applications of 3-(Ethoxymethyl)azetidine hydrochloride (Alcaide et al., 2009).

Synthesis of Mercapto-Azetidine Hydrochloride:

- Another study details the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, which might offer parallels in synthetic methods or applications for 3-(Ethoxymethyl)azetidine hydrochloride (Zhang, 2011).

Production of Energetic Building Blocks:

- A study on the scalable process for producing a highly energetic bromoacetylene building block, including the safety study of the corresponding hydrochloride salt, could be useful for understanding the handling and safety aspects of similar azetidine compounds (Kohler et al., 2018).

Synthesis of Functionalized Azetidines:

- Research on the synthesis of functionalized azetidines using 3-bromo-3-ethylazetidines could offer insights into potential applications and synthetic methods for 3-(Ethoxymethyl)azetidine hydrochloride (Stankovic et al., 2013).

Anticancer Potential:

- A study on the design, synthesis, and evaluation of thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety for anticancer activity highlights the potential medicinal applications of azetidine derivatives, which could be relevant for 3-(Ethoxymethyl)azetidine hydrochloride (Parmar et al., 2021).

Safety and Hazards

The safety data sheet for azetidine hydrochloride indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Zukünftige Richtungen

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

Eigenschaften

IUPAC Name |

3-(ethoxymethyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-8-5-6-3-7-4-6;/h6-7H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEOAQHUXVBWBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CNC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethoxymethyl)azetidine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2488837.png)

![3-(3,4-dimethoxyphenethyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488841.png)

![N-[2-(diethylamino)ethyl]-N''-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)ethanediamide](/img/structure/B2488843.png)

![[5-Acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488849.png)

![3-Formyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide](/img/structure/B2488851.png)

![N-(3-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2488857.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2488860.png)